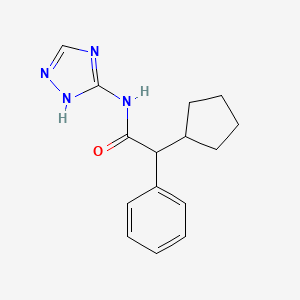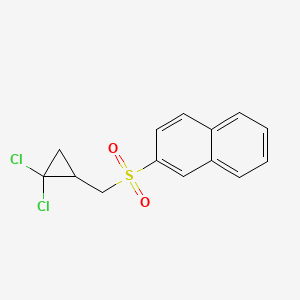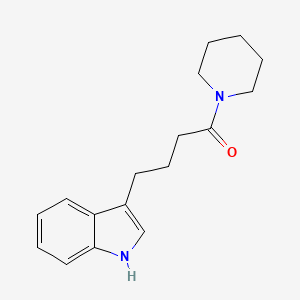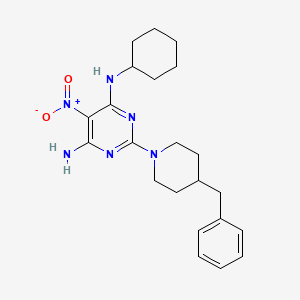
2-cyclopentyl-2-phenyl-N-(4H-1,2,4-triazol-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyclopentyl-2-phenyl-N-(1H-1,2,4-triazol-3-yl)acetamide is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopentyl-2-phenyl-N-(1H-1,2,4-triazol-3-yl)acetamide typically involves the reaction of cyclopentyl and phenyl derivatives with triazole precursors. One common method is the cycloaddition reaction, where an azide reacts with an alkyne to form the triazole ring. This reaction is often catalyzed by copper (Cu) or ruthenium (Ru) catalysts under mild conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cycloaddition reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-cyclopentyl-2-phenyl-N-(1H-1,2,4-triazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogenated solvents and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antifungal, and antibacterial properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-cyclopentyl-2-phenyl-N-(1H-1,2,4-triazol-3-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can modulate the activity of the target proteins. This interaction can lead to the inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazole: A basic triazole derivative with similar structural features.
2-phenyl-1,2,4-triazole: Another triazole derivative with a phenyl group.
Cyclopentyl-1,2,4-triazole: A triazole derivative with a cyclopentyl group.
Uniqueness
2-cyclopentyl-2-phenyl-N-(1H-1,2,4-triazol-3-yl)acetamide is unique due to the presence of both cyclopentyl and phenyl groups, which can enhance its binding affinity and specificity towards certain molecular targets. This dual substitution pattern can also influence its physicochemical properties, making it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C15H18N4O |
|---|---|
Peso molecular |
270.33 g/mol |
Nombre IUPAC |
2-cyclopentyl-2-phenyl-N-(1H-1,2,4-triazol-5-yl)acetamide |
InChI |
InChI=1S/C15H18N4O/c20-14(18-15-16-10-17-19-15)13(12-8-4-5-9-12)11-6-2-1-3-7-11/h1-3,6-7,10,12-13H,4-5,8-9H2,(H2,16,17,18,19,20) |
Clave InChI |
MFLSVYJDVJXFIM-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)C(C2=CC=CC=C2)C(=O)NC3=NC=NN3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 4-(4-ethylpiperazin-1-yl)-3-{[(3-methoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12483118.png)

![4-[(Butan-2-ylamino)methyl]benzoic acid](/img/structure/B12483134.png)


![1,3-dimethyl-7-[1-oxo-1-(10H-phenothiazin-10-yl)butan-2-yl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12483144.png)


![2-{[4-ethyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(piperidin-1-yl)ethanone](/img/structure/B12483171.png)
amino}acetic acid hydrochloride](/img/structure/B12483183.png)
![N-(4-{3-Oxo-1-[4-(prop-2-enamido)phenyl]-2-benzofuran-1-YL}phenyl)prop-2-enamide](/img/structure/B12483185.png)
![1-[(2,6-dichlorobenzyl)sulfonyl]-N-(4-methylphenyl)piperidine-4-carboxamide](/img/structure/B12483189.png)
